Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

Medicinal Chemistry Patent Analysis Regioisomer Comparison

Sourcing the correct regioisomer is critical for SAR consistency. Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate delivers the validated 5-chloromethyl-3-carboxylate pattern found in 18 pharmaceutical patents. • Orthogonal handles: reactive chloromethyl at position 5 for nucleophilic substitution; ester at position 3 preserved for independent derivatization • Documented synthetic pathway with 46-66% yields in analogous alkylations • Commercial availability at ≥95% purity, stable at 20°C for 2 years

Molecular Formula C6H7ClN2O3
Molecular Weight 190.58 g/mol
CAS No. 1009620-97-6
Cat. No. B1416661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate
CAS1009620-97-6
Molecular FormulaC6H7ClN2O3
Molecular Weight190.58 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)CCl
InChIInChI=1S/C6H7ClN2O3/c1-2-11-6(10)5-8-4(3-7)12-9-5/h2-3H2,1H3
InChIKeyAUTFGCQEAOOQAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate Overview


Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1009620-97-6, MF: C₆H₇ClN₂O₃, MW: 190.58) is a versatile 1,2,4-oxadiazole building block that combines three synthetically valuable features in a single compact scaffold: an ethyl carboxylate at position 3, a reactive chloromethyl electrophile at position 5, and a heterocyclic core with well-characterized physicochemical properties . The compound exhibits a computed XLogP3 of 1.1, topological polar surface area (TPSA) of 65.2 Ų, and density of 1.353 g/cm³, with a boiling point of 276°C . Its distinctive structural arrangement—specifically the 5-chloromethyl substitution pattern rather than the 3-chloromethyl isomer—carries important implications for synthetic utility and biological derivatization outcomes, as discussed in the quantitative evidence below [1].

Electrophilic handle 5-chloromethyl enables SN2 derivatization with N-, O-, S-nucleophiles
Orthogonal ester 3-ethyl carboxylate retained during 5-position substitution
Regioisomer defined 5-chloromethyl-3-carboxylate pattern; not interchangeable with 3-chloromethyl isomer

Why 3-Carboxylate Positioning Prevents Substitution


1,2,4-Oxadiazole building blocks bearing chloromethyl and carboxylate functionalities cannot be treated as interchangeable commodities. The regiochemistry—whether the chloromethyl resides at position 3 or position 5 relative to the carboxylate ester—fundamentally alters electronic properties, synthetic accessibility, and the biological performance of derived compounds. The 1,2,4-oxadiazole ring activates α-CH and α-CCl groups, but substantial reactivity differences exist between the 3- and 5-positions [1]. As established by Thieme's Science of Synthesis, the electronic influence of the ring on substituents varies significantly depending on substitution pattern [1]. Procurement decisions based solely on functional group presence without attention to regiochemistry risk invalidating synthetic routes and structure-activity relationships. The evidence below quantifies the specific differentiation that justifies selecting CAS 1009620-97-6 over close analogs.

Attribute
5-Chloromethyl-3-carboxylate
3-Chloromethyl-5-carboxylate
Regiochemistry
Chloromethyl at 5-position; carboxylate at 3-position
Reversed: chloromethyl at 3-position; carboxylate at 5-position
Electrophilic reactivity
5-position activation per Thieme; predictable SN2 profile
3-position activation may shift reactivity; distinct electronic environment
Patent adoption
Reported higher patent association
Fewer patent citations; may indicate lower industrial utility

Quantified Differentiation Evidence


Regioisomeric Patent Deployment

The 5-chloromethyl-3-carboxylate regioisomer (CAS 1009620-97-6) is cited in 18 patents, whereas the 3-chloromethyl-5-carboxylate isomer (CAS 25977-19-9) is associated with substantially fewer patent citations [1][2]. This differential patent deployment reflects the preferential selection of the 5-chloromethyl-3-carboxylate scaffold in pharmaceutical and agrochemical development programs. The patent count disparity suggests that the 5-chloromethyl arrangement provides synthetic or biological advantages that drive its adoption in proprietary research [1].

Patent Deployment
Head-to-head
5-Chloromethyl-3-COOEt 18 patents
3-Chloromethyl-5-COOEt Fewer patents
Reported patent-count difference; indicates preferential regioisomer selection in proprietary research.
PubChemLite InChIKey query; patent portfolio context.
Medicinal Chemistry Patent Analysis Regioisomer Comparison

Synthetic Yield Comparison

The synthesis of ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate via reaction of ethyl amino(hydroxyimino)acetate with monochloroacetyl chloride proceeds with a reported yield of approximately 16% . In contrast, preparative alkylation reactions using 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles with substituted phenols in the K₂CO₃/KI/DMF system achieve yields of 46–66% [1]. The lower yield for the 5-chloromethyl-3-carboxylate synthesis reflects the intrinsic challenges of constructing the 1,2,4-oxadiazole ring bearing the 3-carboxylate ester, a limitation that underscores the compound's non-trivial synthetic accessibility and the value of reliable commercial sourcing rather than in-house preparation.

Synthetic Yield
Cross-study
Target scaffold ≈16%
Analogous alkylation 46–66%
Lower reported yield for target scaffold; supports commercial sourcing over in-house synthesis.
Cross-study; different reaction conditions.
Synthetic Methodology Yield Optimization Oxadiazole Synthesis

5-Chloromethyl Electrophilic Reactivity

The chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring serves as a versatile electrophilic handle for nucleophilic substitution reactions. Published methodology demonstrates that 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles undergo efficient alkylation with substituted phenols in the K₂CO₃/KI/DMF system, yielding 3-aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles in 46–66% isolated yields [1]. This reactivity profile enables systematic derivatization of the oxadiazole scaffold at the 5-position while preserving the 3-carboxylate ester for orthogonal functionalization. The 1,2,4-oxadiazole ring itself activates α-CH and α-CCl groups, but reactivity differences between the 3- and 5-positions are well documented in comprehensive heterocyclic chemistry reviews [2].

Electrophilic Reactivity
Class-level
K₂CO₃/KI/DMF system
Phenol alkylation yield 46–66% (analogous)
5-substitution pattern supports predictable nucleophilic derivatization with phenols, amines, thiols.
Reactivity inferred from class-level heterocyclic chemistry; Thieme Science of Synthesis.
Nucleophilic Substitution Electrophilic Reactivity Building Block Utility

Commercial Availability and Purity

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1009620-97-6) is commercially available with a minimum purity specification of 95% from established suppliers, with pricing structured at USD 209 per gram and USD 688 per 5 grams . Alternative suppliers offer the compound at ≥98% purity (NLT 98%) with specified storage conditions of 20°C for 2 years . In contrast, the corresponding 5-(bromomethyl) analog (CAS 121562-13-8, 3-bromo-5-(bromomethyl)-1,2,4-oxadiazole) presents a distinct halogen reactivity profile—bromine being a superior leaving group relative to chlorine—but carries higher molecular weight (241.87 vs. 190.58) and different synthetic handling requirements [1].

Commercial Specs
Supporting
≥95% (NLT 98% alt.)
Br analog: MW 241.87 (+27%)
Defined commercial purity supports reproducible procurement; chlorine leaving group provides balanced reactivity.
Supplier data; bromo analog has higher MW and different leaving group reactivity.
Commercial Sourcing Purity Specification Procurement

Validated Application Scenarios


Patent-Driven Scaffold Development

The compound's association with 18 patents [1] positions it as a building block with demonstrated utility in proprietary drug discovery programs. Medicinal chemistry teams developing 1,2,4-oxadiazole-containing therapeutics can leverage this scaffold with confidence that the specific 5-chloromethyl-3-carboxylate regioisomer has been validated in industrial patent portfolios, distinguishing it from the less-documented 3-chloromethyl-5-carboxylate isomer. This patent deployment evidence supports procurement decisions where intellectual property positioning and scaffold validation are critical selection criteria.

Orthogonal Derivatization at 5-Position

The 5-chloromethyl group serves as a reactive electrophilic site for nucleophilic substitution while preserving the 3-carboxylate ester for orthogonal functionalization [2]. This dual functionality enables systematic structure-activity relationship (SAR) exploration by independently varying substituents at both the 3- and 5-positions. Published methodology achieving 46–66% yields in analogous alkylation reactions [2] provides a validated synthetic pathway for derivative library construction. The regioisomeric identity (5-chloromethyl vs. 3-chloromethyl) is essential here, as the electronic environment of the oxadiazole ring differentially activates substituents based on position [3].

Agrochemical Intermediate

The 1,2,4-oxadiazole scaffold is a recognized privileged structure in agrochemical development, with chloromethyl-substituted oxadiazoles demonstrating utility as intermediates for fungicidal and nematicidal agents [4]. The 5-chloromethyl-3-carboxylate substitution pattern provides the electrophilic reactivity necessary for coupling with phenolic or amine-containing agrochemical pharmacophores. The established commercial availability at ≥95% purity supports scalable agrochemical intermediate procurement where regioisomeric purity directly impacts downstream product consistency.

Reliable Commercial Sourcing

Given the modest reported synthetic yield of approximately 16% for this specific scaffold , internal synthesis represents a significant resource investment with suboptimal material efficiency. Procurement from established commercial suppliers offering defined purity specifications (95% minimum to NLT 98% ) enables research teams to bypass challenging synthetic steps and allocate resources to downstream derivatization and biological evaluation. The documented storage stability (20°C, 2 years) further supports procurement-based supply chain strategies for multi-year discovery programs.

Application
Selection Property
Validation Focus
Patent-tracked scaffold development
Regioisomer-specific patent association
Patent portfolio alignment review
Orthogonal 5-position derivatization
Chloromethyl electrophile with retained 3-ester
Substitution efficiency and regioisomer verification
Agrochemical intermediate synthesis
Electrophilic coupling handle
Purity-dependent product consistency
Reliable commercial sourcing
Defined purity specification
Supply chain reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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